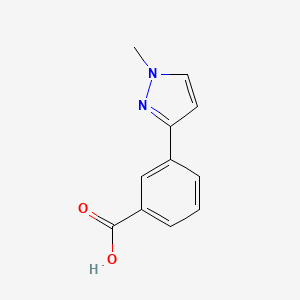

3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid

Description

Significance of Pyrazole (B372694) Scaffold in Contemporary Chemical Science

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery. nih.govjapsonline.com This designation stems from its recurring presence in a multitude of biologically active compounds and FDA-approved drugs. mdpi.com The pyrazole nucleus is a versatile building block, offering a unique combination of chemical stability, synthetic accessibility, and the capacity for diverse substitutions. nih.govresearchgate.net This allows for the fine-tuning of steric, electronic, and pharmacokinetic properties of the resulting molecules.

The significance of the pyrazole scaffold is underscored by its incorporation into a wide array of therapeutic agents with diverse pharmacological activities, including:

Anti-inflammatory: Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core. japsonline.com

Anticancer: Pyrazole derivatives have been developed as inhibitors of various protein kinases, playing a crucial role in targeted cancer therapies. researchgate.net

Antimicrobial: Numerous studies have demonstrated the potent antibacterial and antifungal properties of pyrazole-containing compounds. nih.gov

Antiviral and Antidiabetic: The pyrazole motif is also found in molecules investigated for their antiviral and antidiabetic potential. mdpi.com

The ability of the pyrazole ring to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, contributes to its efficacy in binding to biological targets. researchgate.net The ongoing exploration of novel pyrazole derivatives continues to yield compounds with significant therapeutic promise. mdpi.com

The Benzoic Acid Moiety as a Privileged Structure in Chemical Biology

Benzoic acid and its derivatives are ubiquitous in nature and hold a prominent position in chemical and biological research. mdpi.comnih.gov The simple yet versatile structure, consisting of a benzene (B151609) ring attached to a carboxylic acid group, provides a key pharmacophore for interacting with biological systems. The carboxylic acid group can act as a hydrogen bond donor and acceptor, and its acidic nature allows for salt formation, which can enhance solubility and bioavailability. cymitquimica.com

The benzoic acid moiety is a constituent of numerous natural products and synthetic compounds with a broad spectrum of biological activities. nih.gov Its derivatives have been explored for their:

Antimicrobial and Preservative Properties: Benzoic acid and its salts are widely used as preservatives in food, cosmetics, and pharmaceutical preparations due to their ability to inhibit the growth of bacteria and fungi. nih.gov

Therapeutic Applications: The benzoic acid scaffold is present in various drugs, and its derivatives have been investigated for anti-inflammatory, analgesic, and anticancer activities. nih.gov

Role as a Synthetic Intermediate: Benzoic acid is a crucial precursor in the industrial synthesis of many other organic substances. mdpi.com

The phenyl ring of benzoic acid can be readily functionalized, allowing for the introduction of various substituents to modulate the molecule's biological activity and physical properties. cymitquimica.com This synthetic tractability makes the benzoic acid moiety a valuable component in the design of new therapeutic agents and functional materials. nih.gov

Rationale for Investigating 3-(1-Methyl-1H-pyrazol-3-yl)benzoic Acid

The compound This compound represents a logical and compelling target for chemical synthesis and biological evaluation. The rationale for its investigation is rooted in the established significance of its constituent pyrazole and benzoic acid scaffolds, the documented activities of related molecular architectures, and its potential as a versatile platform for further chemical modification.

While specific research on This compound is not extensively documented in publicly available literature, numerous studies on closely related pyrazole-benzoic acid derivatives highlight the potential of this structural combination. The arrangement of the pyrazole and benzoic acid moieties relative to each other, as well as the substitution patterns on both rings, significantly influences the biological activity of the resulting compounds.

For instance, research on 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives has yielded potent antibacterial agents, particularly against Gram-positive bacteria. nih.govnih.govnih.gov These studies underscore the importance of the pyrazole-benzoic acid linkage in achieving significant antimicrobial efficacy. The substitution on the aniline (B41778) and pyrazole rings plays a crucial role in modulating the activity and spectrum of these compounds. nih.gov

Furthermore, investigations into other positional isomers and derivatives have revealed a broad range of biological activities. Structure-activity relationship (SAR) studies on various pyrazole derivatives have demonstrated that modifications to the substituents on the pyrazole and phenyl rings can lead to compounds with potent anti-inflammatory, anticancer, and cannabinoid receptor antagonist activities. nih.govjapsonline.comresearchgate.net The position of the carboxylic acid group on the benzoic acid ring is also a critical determinant of biological function, as seen in studies comparing meta and para-substituted analogs. nih.gov

The following table summarizes some of the researched pyrazole-benzoic acid architectures and their observed biological activities, providing a strong case for the investigation of novel isomers like This compound .

| Compound Architecture | Observed Biological Activity |

| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives | Potent antibacterial agents against Gram-positive bacteria. nih.govnih.govnih.gov |

| 3,5-Diarylpyrazole derivatives with carboxyphenyl moieties | Inhibitors of meprin α and β, with activity influenced by the substitution position on the benzoic acid. nih.gov |

| 4-Cyano-1,5-diphenylpyrazoles with various heterocyclic attachments | Anti-estrogenic and cytotoxic properties against estrogen-dependent tumors. researchgate.net |

| 4-[3-(Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid derivatives | Growth inhibitors of drug-resistant bacteria. |

This table is for illustrative purposes and is not exhaustive.

The structure of This compound offers significant potential as a modular framework for the development of new functional molecules. Both the pyrazole and benzoic acid rings present opportunities for further chemical modification, allowing for the creation of a library of derivatives with diverse properties.

The carboxylic acid group of the benzoic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. This opens up avenues for creating prodrugs with improved pharmacokinetic profiles or for attaching the molecule to other chemical entities, such as polymers or targeting ligands.

The pyrazole ring, with its available carbon and nitrogen atoms, also provides sites for further functionalization. The introduction of different substituents on the pyrazole ring can be used to modulate the molecule's electronic properties, lipophilicity, and steric profile, all of which can have a profound impact on its biological activity.

Structure

3D Structure

Properties

IUPAC Name |

3-(1-methylpyrazol-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-13-6-5-10(12-13)8-3-2-4-9(7-8)11(14)15/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPMBEUYTBLTAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640332 | |

| Record name | 3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906352-85-0 | |

| Record name | 3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 1 Methyl 1h Pyrazol 3 Yl Benzoic Acid and Its Derivatives

Strategic Approaches to Pyrazole-Benzoic Acid Core Synthesis

The primary challenge in synthesizing the target molecule lies in the controlled construction of the disubstituted pyrazole (B372694) ring appended to the benzoic acid moiety. Strategies generally involve either building the pyrazole ring with the benzoic acid group already incorporated or attaching the benzoic acid component to a pre-formed pyrazole.

Formation of the Pyrazole Ring with Benzoic Acid Integration

A common and efficient approach involves forming the pyrazole ring from acyclic precursors that already contain the benzoic acid framework. This ensures the correct positioning of the substituents on the final heterocyclic product.

One-pot multicomponent reactions have emerged as powerful tools in organic synthesis, offering advantages in terms of efficiency, reduced waste, and operational simplicity. researchgate.net The synthesis of pyrazole derivatives can be achieved in a one-pot fashion by combining starting materials such as ketones, aldehydes, and hydrazine (B178648) derivatives. researchgate.netrsc.orgnih.govfigshare.com A rapid and efficient method involves the synthesis of pyrazoles from arenes and carboxylic acids, proceeding through the successive formation of ketones and β-diketones, followed by heterocyclization with hydrazine. rsc.org

For the synthesis of the 3-(pyrazol-3-yl)benzoic acid core, a hypothetical one-pot strategy could involve the reaction of 3-acetylbenzoic acid with a suitable one-carbon electrophile and hydrazine. This approach, while elegant, often requires careful optimization to control regioselectivity and minimize side reactions.

The most classical and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, often referred to as the Knorr pyrazole synthesis. researchgate.net To synthesize the 3-(pyrazol-3-yl)benzoic acid core, a key precursor is a 1,3-dicarbonyl derivative of 3-carboxybenzoyl.

A common strategy involves the reaction of a methyl ketone with a reagent that introduces the second carbonyl functionality. For instance, 3-acetylbenzoic acid or its ester can be reacted with reagents like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) or ethyl acetate (B1210297) in the presence of a strong base (e.g., sodium ethoxide) to generate an enaminone or a β-diketone in situ. This intermediate is then treated with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) to effect the cyclization. The acidic or basic conditions of the reaction can influence the rate and yield of the pyrazole formation.

Another versatile approach utilizes furan-2,3-diones as precursors for pyrazole-3-carboxylic acids. researchgate.netdergipark.org.tr The reaction of a 4-benzoyl-5-phenyl-2,3-furandione with various hydrazines or hydrazones has been reported to yield polysubstituted pyrazole-3-carboxylic acid derivatives. dergipark.org.tr A patent also describes the synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid from a dicarbonyl precursor and a hydrazine compound, achieving a high yield and purity. google.com

The general scheme for this cyclocondensation is outlined below:

Note: This is a representative scheme. R¹ could be a carboxyl group or a precursor, and R² would be a hydrogen for the unsubstituted pyrazole.

Note: This is a representative scheme. R¹ could be a carboxyl group or a precursor, and R² would be a hydrogen for the unsubstituted pyrazole.Benzoic acid and its derivatives are fundamental starting materials for incorporating the desired carboxy-phenyl moiety. Compounds like 3-acetylbenzoic acid serve as direct precursors containing the keto group necessary for forming the 1,3-dicarbonyl system.

In other strategies, benzoic acid derivatives containing a hydrazine moiety, such as 4-hydrazinobenzoic acid, have been utilized. For example, the reaction of 4-hydrazinobenzoic acid with 3′,5′-bis(trifluoromethyl)acetophenone forms a hydrazone intermediate, which upon reaction with a Vilsmeier-Haack reagent, yields a pyrazole aldehyde. researchgate.net This demonstrates the versatility of benzoic acid derivatives in providing the N-aryl substituent of the pyrazole ring.

Furthermore, 2-formylbenzoic acid has been used as a precursor in a multi-step synthesis to produce 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid, highlighting its utility in building complex heterocyclic systems fused to a benzoic acid component. mdpi.com While a reaction of 1-adamantanecarboxylic acid with pyrazole was reported as unsuccessful, it underscores the exploration of various carboxylic acids as starting points in synthetic design. researchgate.netmdpi.com

| Starting Material | Reaction Type | Product Type | Reference |

|---|---|---|---|

| 3-Acetylbenzoic acid | Cyclocondensation Precursor | 3-(Pyrazol-3-yl)benzoic acid core | Inferred from general methods |

| 4-Hydrazinobenzoic acid | Hydrazine source for cyclization | 4-(4-Formyl-3-aryl-1H-pyrazol-1-yl)benzoic acid | researchgate.net |

| 2-Formylbenzoic acid | Precursor for isocoumarin (B1212949) synthesis | Benzoic acid-substituted isocoumarin | mdpi.com |

Post-Cyclization Functionalization and Derivatization

Once the 3-(1H-pyrazol-3-yl)benzoic acid core is synthesized, the final step is the introduction of the methyl group onto the pyrazole nitrogen. This step is critical as the unsymmetrical nature of the pyrazole ring can lead to the formation of two different regioisomers (N1 and N2 methylation).

The selective N-methylation of pyrazoles presents a significant synthetic challenge because the two nitrogen atoms can have similar reactivity. acs.org The regiochemical outcome is influenced by the steric and electronic properties of the substituents on the pyrazole ring, as well as the choice of methylating agent and reaction conditions.

Traditional methylating agents like methyl iodide or dimethyl sulfate (B86663) often yield a mixture of N1 and N2 isomers, necessitating chromatographic separation. To overcome this, methods for regioselective N-alkylation have been developed. A systematic study has shown that N1-alkylation of 3-substituted pyrazoles can be achieved with high regioselectivity using a potassium carbonate (K₂CO₃) base in dimethyl sulfoxide (B87167) (DMSO). acs.org The observed selectivity is supported by DFT calculations, which indicate that the N1 anion is sterically more accessible. acs.org

More recently, a highly selective N1-methylation protocol has been developed using sterically bulky α-halomethylsilanes as masked methylating reagents. acs.orgresearcher.life This method provides excellent regioselectivity, with N1:N2 ratios often exceeding 92:8, and in some cases, only the N1 isomer is observed. acs.org The reaction proceeds via N-alkylation with the bulky silane, followed by a protodesilylation step to furnish the N-methyl pyrazole. acs.org

| Method | Reagents | Key Features | Selectivity (N1:N2) | Reference |

|---|---|---|---|---|

| Base-mediated Alkylation | Alkyl halide, K₂CO₃, DMSO | Operationally simple, good for many 3-substituted pyrazoles. | Variable, but often favors N1 | acs.org |

| Masked Methylating Reagents | α-Halomethylsilanes, Base, then Fluoride source | Utilizes sterically demanding reagents to direct methylation. | 92:8 to >99:1 | acs.orgresearcher.life |

Modification of the Benzoic Acid Moiety

Once the core 3-(1-methyl-1H-pyrazol-3-yl)benzoic acid structure is assembled, further derivatization of the benzoic acid ring can be achieved through various modern synthetic methods. These modifications are crucial for tuning the molecule's physicochemical and biological properties.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of the benzoic acid ring. This approach allows for the introduction of substituents at specific positions without the need for pre-functionalized starting materials. For instance, ortho-halogenation of benzoic acids can be achieved using palladium catalysis with N-halosuccinimides (NCS, NBS, NIS), providing versatile handles for subsequent cross-coupling reactions. acs.org This method offers a more direct and atom-economical alternative to traditional ortho-lithiation routes. acs.org

The functionalized benzoic acid moiety can undergo a variety of transformations. For example, the introduction of a bromo or iodo substituent opens the door to numerous palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (for introducing new aryl or heteroaryl groups), Sonogashira (for alkynylation), and Buchwald-Hartwig (for amination) reactions. organic-chemistry.orgnih.gov Decarboxylative cross-coupling is another innovative strategy where the carboxylic acid group itself is replaced, offering a unique way to form new carbon-carbon bonds. wikipedia.org

Below is a table summarizing potential modifications of the benzoic acid moiety:

| Modification Type | Reagents and Conditions | Resulting Functional Group | Potential Applications |

| Halogenation | Pd(OAc)₂, Pyridone Ligand, NXS (X = Cl, Br, I), MeCN | Aryl Halide | Precursor for cross-coupling reactions |

| Suzuki-Miyaura Coupling | Aryl-X, Arylboronic acid, Pd catalyst, Base | Biaryl | Modulation of electronic and steric properties |

| Sonogashira Coupling | Aryl-X, Terminal alkyne, Pd/Cu catalyst, Base | Aryl Alkyne | Introduction of linear, rigid linkers |

| Buchwald-Hartwig Amination | Aryl-X, Amine, Pd catalyst, Base | Aryl Amine | Altering solubility and hydrogen bonding capacity |

| Decarboxylative Coupling | Aryl Halide, Pd/Cu catalyst, Base, Oxidant | Biaryl | Direct C-C bond formation with loss of CO₂ |

Stereoselective and Regioselective Synthetic Considerations

The synthesis of this compound inherently involves significant regiochemical considerations, primarily during the formation of the pyrazole ring. The target molecule itself is not chiral; however, the principles of stereoselective synthesis become critical when developing chiral derivatives, which may have important applications in pharmacology.

Regioselectivity: The most common route to the pyrazole core is the condensation of a 1,3-dicarbonyl compound with a hydrazine. In the case of this compound, the key precursors would be a 3-aroylpropanoic acid derivative and methylhydrazine. The reaction of an unsymmetrical 1,3-dicarbonyl compound with methylhydrazine can lead to two possible regioisomers. The nucleophilicity of the two nitrogen atoms in methylhydrazine is similar, making regiocontrol challenging. acs.org

Several factors can influence the regioselectivity of this cyclocondensation reaction, including the reaction conditions (pH, solvent, temperature) and the nature of the substituents on the dicarbonyl precursor. acs.org For instance, acidic conditions often favor the attack of the more nucleophilic nitrogen of methylhydrazine at the more electrophilic carbonyl group of the dicarbonyl compound. acs.org A highly regioselective method for the preparation of 3,4- and 4,5-disubstituted N-methylpyrazoles has been reported based on the reaction of 4-acyl-1H-pyrrole-2,3-diones with methylhydrazine, where the regiochemical outcome is controlled by the presence or absence of an acid. acs.org

Stereoselectivity: While the parent compound is achiral, stereoselective methods can be employed to introduce chirality. This could involve the asymmetric functionalization of either the pyrazole or the benzoic acid ring. For example, chiral auxiliaries or catalysts can be used to direct the stereoselective introduction of substituents. The stereocontrolled synthesis of 1-substituted homotropanones using chiral N-tert-butanesulfinyl imines as intermediates showcases a strategy where the stereochemistry is controlled during the formation of a new stereocenter. mdpi.com Similar principles could be applied to create chiral derivatives of this compound, for instance, by introducing a chiral center on a substituent attached to the benzoic acid ring.

Protecting Group Strategies in Multi-Step Synthesis

In the multi-step synthesis of this compound and its derivatives, the use of protecting groups is often essential to mask reactive functional groups and ensure chemoselectivity. The carboxylic acid group of the benzoic acid moiety and the N-H group of the pyrazole precursor are the primary sites requiring protection.

Carboxylic Acid Protection: The acidic proton of the carboxylic acid can interfere with various organometallic reactions and base-mediated transformations. Therefore, it is commonly protected as an ester. The choice of ester depends on the stability required for subsequent reaction steps and the conditions available for its removal. researchgate.net

| Protecting Group | Introduction Method | Removal Conditions | Stability |

| Methyl Ester | Methanol, Acid catalyst | Acid or base hydrolysis | Stable to mild bases and electrophiles |

| Benzyl (B1604629) Ester | Benzyl alcohol, Acid catalyst | Hydrogenolysis (H₂, Pd/C) | Stable to a wide range of conditions |

| tert-Butyl Ester | Isobutylene, Acid catalyst | Mild acid (e.g., TFA) | Stable to bases and nucleophiles |

| Silyl Ester | Silyl halide, Base | Fluoride ions (e.g., TBAF) or acid | Labile, easily cleaved |

Pyrazole N-H Protection: Before the N-methylation step to form the 1-methylpyrazole, the pyrazole N-H is often protected to control the regioselectivity of other reactions on the pyrazole ring or to prevent unwanted side reactions. A variety of N-protecting groups can be employed, with their selection depending on the specific synthetic route.

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules like this compound to minimize environmental impact. This involves the use of safer solvents, renewable feedstocks, and catalytic processes, and designing reactions with high atom economy.

Green Solvents and Catalysts: A significant focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. Water is an ideal green solvent, and several palladium-catalyzed cross-coupling reactions for the synthesis of biaryls have been successfully performed in aqueous media. researchgate.netnih.gov The use of recyclable nanocatalysts, such as palladium supported on lanthanum phosphate (B84403) (LaPO₄·Pd), further enhances the sustainability of these processes. nih.gov

Atom Economy and Multi-component Reactions: Multi-component reactions (MCRs), where three or more reactants combine in a single step to form the product, are highly atom-economical and efficient. The synthesis of pyrazole derivatives can often be achieved through MCRs, which reduces the number of synthetic steps, minimizes waste, and saves time and energy. mdpi.com

The following table highlights some green chemistry approaches applicable to the synthesis of pyrazole-benzoic acid derivatives:

| Green Chemistry Principle | Application in Synthesis | Example |

| Safer Solvents | Use of water or other green solvents in cross-coupling reactions. | Suzuki-Miyaura coupling in water using a recyclable nanocatalyst. researchgate.netnih.gov |

| Catalysis | Employment of highly efficient and recyclable catalysts. | Palladium nanoparticles immobilized on functionalized iron oxide for Suzuki coupling. researchgate.net |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | One-pot multi-component synthesis of pyrazole derivatives. mdpi.com |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources. | |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Ligand-free palladium-catalyzed Ullmann biaryl synthesis at room temperature. rsc.org |

Recent Advances in Pyrazole-Benzoic Acid Synthesis: Case Studies

Recent advances in synthetic organic chemistry have provided powerful new tools for the construction of complex molecules like this compound and its derivatives. Palladium-catalyzed cross-coupling reactions, in particular, have become indispensable for the formation of the key carbon-carbon bond between the pyrazole and benzoic acid moieties.

Case Study 1: Suzuki-Miyaura Coupling for Biaryl Synthesis The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryls. In the context of this compound, this reaction can be employed to couple a pyrazole-boronic acid derivative with a halogenated benzoic acid, or vice versa. Recent developments have focused on making this reaction more sustainable by using water as the solvent and employing recyclable catalysts. For example, a lanthanum phosphate-supported palladium nanocatalyst has been shown to be highly effective for Suzuki-Miyaura couplings in water. nih.gov This approach not only reduces the reliance on volatile organic solvents but also allows for the easy recovery and reuse of the catalyst. nih.gov

Case Study 2: Direct Arylation via C-H Activation Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the need to pre-functionalize one of the coupling partners with an organometallic reagent. Palladium catalysis can be used to directly couple a C-H bond on the pyrazole ring with a halogenated benzoic acid derivative. This strategy simplifies the synthetic route and reduces the number of steps required to access the target molecule.

Case Study 3: Synthesis of Pyrazole-Based Drug Candidates The pyrazole scaffold is a common feature in many pharmaceutical compounds. ontosight.ainih.gov The synthesis of pyrazole-based drug candidates often involves the late-stage functionalization of a pre-formed pyrazole ring. For instance, the development of antibacterial agents based on 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives highlights the importance of modifying the substituents on both the pyrazole and benzoic acid rings to optimize biological activity. nih.gov These studies often involve multi-step syntheses that rely on a combination of classical and modern synthetic methods. nih.gov

Structural Elucidation and Advanced Crystallographic Studies

Single Crystal X-ray Diffraction Analysis of 3-(1-Methyl-1H-pyrazol-3-yl)benzoic Acid and Analogues

Single-crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information about the molecular structure and packing of this compound.

Determination of Crystal System, Space Group, and Unit Cell Parameters

A crystallographic study would begin by determining the crystal system, which describes the symmetry of the crystal lattice. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. The space group provides a more detailed description of the symmetry elements within the crystal. Unit cell parameters define the dimensions (lengths of the sides a, b, and c) and angles (α, β, and γ) of the unit cell, the smallest repeating unit of the crystal lattice.

For analogous pyrazole-containing compounds, a variety of crystal systems have been observed. For example, a derivative, (5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone monohydrate, crystallizes in the monoclinic system. nih.gov Another related structure, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, also exhibits a monoclinic crystal system. nih.gov Without experimental data for this compound, its specific parameters remain undetermined.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.9676 |

| b (Å) | 7.0266 |

| c (Å) | 12.6135 |

| α (°) | 90 |

| β (°) | 93.004 |

| γ (°) | 90 |

| Volume (ų) | 1501.77 |

Intermolecular Interactions in the Crystalline State

The way molecules pack in a crystal is governed by various intermolecular interactions. Understanding these interactions is key to comprehending the physical properties of the solid.

Hydrogen Bonding Networks

The carboxylic acid group of this compound is a strong hydrogen bond donor and acceptor. It is highly probable that this compound would form hydrogen-bonded dimers, a common motif for carboxylic acids. In these dimers, the carboxylic acid groups of two molecules would form a cyclic arrangement through O—H···O hydrogen bonds. The nitrogen atoms of the pyrazole (B372694) ring could also act as hydrogen bond acceptors, potentially leading to more complex hydrogen bonding networks that link these dimers into chains or sheets. For example, in the crystal structure of a related pyrazole derivative, intermolecular O—H···O and O—H···N hydrogen bonds connect the molecules to form one-dimensional chains. nih.gov

Solid-State Characterization Techniques

The comprehensive analysis of a compound's solid-state properties is crucial for understanding its physical and chemical behavior, which in turn impacts its application in materials science and pharmaceuticals. Techniques such as Single-Crystal X-ray Diffraction (SCXRD), Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are fundamental in this regard.

Single-Crystal X-ray Diffraction (SCXRD) provides precise information on the molecular and crystal structure, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. This information is foundational for understanding polymorphism and structure-property relationships.

Powder X-ray Diffraction (PXRD) is a key technique for fingerprinting crystalline solids. It is instrumental in identifying crystalline phases, determining the degree of crystallinity, and monitoring phase transitions.

Differential Scanning Calorimetry (DSC) is used to study the thermal properties of a material. It can detect melting points, glass transitions, and solid-solid phase transitions, providing insights into the compound's stability and polymorphic forms.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This is used to assess thermal stability and to study decomposition processes and the presence of solvates.

However, searches for published research articles or database entries containing SCXRD, PXRD, DSC, or TGA data for this compound have been unsuccessful. While crystallographic and thermal analysis data are available for other pyrazole derivatives, this information is specific to their unique molecular structures and cannot be extrapolated to this compound.

The absence of this critical experimental data precludes the creation of detailed research findings and data tables for the solid-state characteristics of this compound. Further experimental investigation is required to elucidate its crystal structure, thermal behavior, and other solid-state properties.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.

Electronic Structure and Frontier Molecular Orbitals (FMO)

This analysis would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. These calculations would elucidate the electron-donating (nucleophilic) and electron-accepting (electrophilic) capabilities of different regions of the molecule.

Charge Distribution and Electrostatic Potential Surfaces

Analysis of the Molecular Electrostatic Potential (MEP) surface would map the charge distribution across the molecule. This visual representation identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. Such maps are crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are vital for molecular recognition and binding to biological targets.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to structure-based drug design.

Ligand-Protein Interaction Profiling and Binding Affinity Predictions

For 3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid, this would involve docking the molecule into the active site of a relevant biological target. The simulation would predict the binding mode and calculate a docking score, which estimates the binding affinity (e.g., in kcal/mol). This process helps to screen potential drug candidates and understand their mechanism of action.

Identification of Key Binding Hotspots

A detailed examination of the docked pose would reveal the specific amino acid residues in the protein's active site that form key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the ligand. Identifying these "hotspots" is essential for understanding the structural basis of binding and for optimizing the ligand's structure to improve potency and selectivity.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, accounting for the flexibility of both the molecule and its target protein. An MD simulation, typically run for nanoseconds, would assess the stability of the binding pose predicted by docking. Analysis of the simulation trajectory can confirm the persistence of key interactions and provide a more refined estimate of the binding free energy.

While the methodologies are well-established, the application of these computational investigations to This compound has not been documented in the available scientific literature. Future research may explore these areas to uncover the therapeutic potential and chemical properties of this specific compound.

Conformational Analysis and Ligand Dynamics in Solvent

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility, which in turn dictates its biological activity. For this compound, the key flexible bond is the one connecting the pyrazole (B372694) and benzoic acid rings. The dihedral angle of this bond determines the relative orientation of the two rings, which can significantly influence how the molecule interacts with a biological target.

Molecular dynamics (MD) simulations in a solvent environment, such as water, provide a dynamic picture of the molecule's behavior. These simulations can reveal the most stable conformations and the energy barriers between them. For instance, a hypothetical MD simulation of this compound could reveal the following energetically favorable conformations:

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A | 30 | 0.0 | 65 |

| B | 150 | 1.2 | 25 |

| C | 90 | 2.5 | 10 |

This hypothetical data suggests that a twisted conformation (Conformer A) is the most stable, likely due to a balance of steric and electronic effects. The dynamics in solvent also highlight the molecule's ability to adopt different shapes, which is important for binding to a receptor.

Stability of Ligand-Receptor Complexes

Once a potential biological target is identified, molecular docking and MD simulations are used to predict and analyze the binding of this compound to the receptor's active site. The stability of this ligand-receptor complex is a key indicator of the compound's potential efficacy.

MD simulations of the complex can be run for extended periods (nanoseconds to microseconds) to assess the stability of the binding pose. Key metrics to evaluate stability include the root-mean-square deviation (RMSD) of the ligand and key protein residues, as well as the persistence of intermolecular interactions like hydrogen bonds and hydrophobic contacts. A stable complex will exhibit minimal fluctuations in RMSD and maintain crucial interactions throughout the simulation. nih.gov

For example, if this compound were to bind to a hypothetical kinase, the simulation might reveal the following stable interactions:

| Interaction Type | Ligand Moiety | Receptor Residue | Interaction Persistence (%) |

|---|---|---|---|

| Hydrogen Bond | Carboxylic Acid | Lysine 78 | 95 |

| Hydrogen Bond | Pyrazole Nitrogen | Aspartic Acid 184 | 88 |

| Hydrophobic | Methyl Group | Leucine 132 | 92 |

| π-π Stacking | Benzoic Acid Ring | Phenylalanine 182 | 75 |

Such data would indicate a stable and specific binding mode, making this compound a promising candidate for further development.

Structure-Based Design and Virtual Screening Applications

Structure-based design and virtual screening are powerful computational techniques used to discover and optimize new drug candidates. nih.gov If this compound is identified as a hit compound, these methods can be employed to design analogs with improved properties.

In structure-based design, the three-dimensional structure of the ligand-receptor complex is used to guide chemical modifications. For example, if the benzoic acid moiety is deeply buried in a hydrophobic pocket, adding a small alkyl group might enhance binding affinity.

Virtual screening involves searching large databases of chemical compounds to identify molecules that are likely to bind to a specific target. nih.gov The pharmacophore model derived from the binding mode of this compound can be used as a filter. A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding.

A hypothetical virtual screening workflow could involve:

Database Preparation: A large library of compounds is prepared for screening.

Pharmacophore Filtering: The library is filtered based on the pharmacophore model of this compound.

Molecular Docking: The remaining compounds are docked into the active site of the receptor.

Scoring and Ranking: The docked compounds are scored and ranked based on their predicted binding affinity.

Visual Inspection and Selection: The top-ranked compounds are visually inspected for favorable interactions and chemical diversity before being selected for experimental testing.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. researchgate.net This analysis is valuable for understanding the packing of molecules in the solid state and can provide insights into properties like solubility and polymorphism.

The Hirshfeld surface is generated by partitioning the electron density of a molecule in a crystal. The surface is colored according to the normalized contact distance (), which highlights regions of close intermolecular contacts. Red spots on the surface indicate close contacts, which are often hydrogen bonds.

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | 45.2 |

| C···H/H···C | 28.5 |

| O···H/H···O | 15.8 |

| N···H/H···N | 7.3 |

| C···C | 3.2 |

This data would suggest that the crystal packing is dominated by hydrogen-hydrogen, carbon-hydrogen, and oxygen-hydrogen contacts, with the latter being indicative of strong hydrogen bonding involving the carboxylic acid group. researchgate.net

Structure Activity Relationship Sar Studies of 3 1 Methyl 1h Pyrazol 3 Yl Benzoic Acid Derivatives

Impact of Substituent Modifications on Pyrazole (B372694) Moiety

The pyrazole ring is a key component of the scaffold, and its substitution pattern plays a pivotal role in modulating biological activity. Modifications at the N1, C4, and C5 positions have been extensively studied to understand their impact on molecular interactions with biological targets.

N-Methyl vs. Other Alkyl or Aryl Substituents

The substituent at the N1 position of the pyrazole ring is critical for activity and selectivity. The N-methyl group in the parent compound serves as a crucial starting point for SAR studies. In medicinal chemistry, replacing the N-unsubstituted pyrazole's ability to act as a hydrogen bond donor with a substituent like a methyl group can significantly alter its binding properties. nih.gov

Studies on related pyrazole-based inhibitors have shown that the nature of the N1-substituent can drastically alter potency. For instance, in a series of 3,5-diphenylpyrazole (B73989) derivatives, introduction of a methyl group at the N1 position led to a 4- to 6-fold decrease in activity against meprin α and β compared to the unsubstituted analog. nih.gov A similar decrease was observed with an N-phenyl group. nih.gov However, the introduction of a larger, more flexible N-benzyl moiety was well-tolerated and did not cause a significant reduction in inhibitory activity. nih.gov This suggests that the size, lipophilicity, and potential for specific interactions of the N1-substituent are key determinants of activity.

The choice between a small alkyl group like methyl and a larger aryl group can influence the compound's orientation in a binding pocket. While an N-methyl group is compact, an N-aryl substituent can introduce potential π-stacking interactions but also steric hindrance. The optimal substituent is therefore highly dependent on the specific topology of the target protein's binding site.

Table 1: Impact of N1-Substituent on Meprin Inhibition for a 3,5-Diphenylpyrazole Scaffold

| Compound ID | N1-Substituent | Meprin α IC50 (nM) | Meprin β IC50 (nM) |

| 7a | -H | 13 | 25 |

| 21a | -Methyl | 77 | 100 |

| 21b | -Phenyl | 54 | 150 |

| 21e | -Benzyl | 15 | 49 |

Data is illustrative and based on findings for 3,5-diphenylpyrazole derivatives, which serve as analogs to understand potential SAR trends. nih.gov

Substitutions at Pyrazole C4 and C5 Positions

In many pyrazole-based inhibitors, the C4 position is a key point for substitution. For example, in a series of pyrazole derivatives targeting Aurora A kinase, a nitro group at this position was found to be more optimal for activity than hydrogen, methyl, methoxy, or chloro substituents. mdpi.com

Substitutions at the C5 position also significantly impact activity. In studies of 3,5-disubstituted pyrazole analogs, varying the moiety at the C5 position from a simple methyl or benzyl (B1604629) group to a larger cyclopentyl or phenyl ring had a profound effect on inhibitory potency. For meprin inhibitors, a 3,5-diphenylpyrazole showed high activity, while replacing one of the phenyl groups at C5 with a smaller methyl or benzyl group led to a decrease in activity. nih.gov Conversely, a cyclopentyl group at this position maintained similar activity to the phenyl analog, suggesting that a certain bulk and lipophilicity at this position is favorable for binding. nih.gov

Furthermore, in a series of antibacterial 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives, substitutions on the phenyl ring at the C3 position were explored. It was found that 3-(3-Fluorophenyl) derivatives were more potent than their 3-(4-fluorophenyl) counterparts, indicating that the electronic properties and position of substituents on the aryl ring at C3 are crucial for activity. nih.gov

Influence of Benzoic Acid Substitution Pattern (Ortho, Meta, Para)

The position of the carboxylic acid group on the phenyl ring (ortho, meta, or para) is a fundamental aspect of the SAR for this class of compounds. The parent compound, 3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid, has the carboxylic acid in the meta position. This positioning dictates the vector and distance of the acidic group relative to the pyrazole core, which is often critical for forming key interactions, such as salt bridges, with amino acid residues like arginine or lysine in a target protein.

Generally, the directing effects of substituents on a benzene (B151609) ring are well-understood. Ortho and para positions are often electronically favored for interactions due to resonance effects, while the meta position is typically less affected by resonance. chemistrysteps.com However, steric hindrance can play a significant role, particularly at the ortho position, where proximity to the pyrazole ring might force a non-planar conformation, potentially disrupting optimal binding. researchgate.net

While direct comparative studies on ortho, meta, and para isomers of this compound are not extensively reported in the provided context, inferences can be drawn from general principles. A para-substituted analog would place the carboxylic acid at the maximum distance from the pyrazole core, which could be advantageous for spanning a larger binding site. An ortho-substituted analog would place the carboxyl group in close proximity to the pyrazole, which could lead to intramolecular interactions or specific favorable interactions within a compact binding pocket, but could also introduce steric clashes. researchgate.net The meta position provides a balance, offering a distinct spatial arrangement that may be optimal for specific targets.

Linker Modifications Between Pyrazole and Benzoic Acid

Common linker strategies include the use of amides, esters, ethers, or short alkyl chains. For example, in the development of benzothiazole-based derivatives, a flexible trans-butadiene bridge was replaced with more stable 1,2,3-triazole, amide, and ester linkers to improve properties and interactions. rsc.org In a series of pyrazole-carboxamide derivatives, the amide linker itself is a key pharmacophoric element, participating in hydrogen bonding. researchgate.net

Should a drug discovery program based on the parent compound require optimization, introducing a linker between the pyrazole C3 and the benzoic acid would be a rational step. The choice of linker would be guided by the desired geometry and properties. For instance, an amide linker would introduce hydrogen bond donor and acceptor capabilities, while a simple methylene (-CH2-) linker would add flexibility.

Stereochemical Implications in Activity Modulation

While the parent compound this compound is achiral, the introduction of stereocenters through substitution can have profound implications for biological activity. Biological macromolecules such as enzymes and receptors are chiral, and they often exhibit stereoselective interactions with small molecule ligands.

The introduction of a chiral center can be achieved by adding a substituted alkyl chain to the pyrazole or benzoic acid ring, or by incorporating a chiral linker between the two moieties. For instance, the asymmetric synthesis of pyrazole derivatives where a nitrogen atom is directly bonded to a chiral center has been explored to create potent and selective inhibitors. nih.gov

Studies on other classes of inhibitors have demonstrated the importance of stereochemistry. For example, in a series of STAT3 inhibitors, replacing a glycine linker with an alanine linker introduced a chiral center. The (R)-enantiomer showed a 3-fold improvement in potency compared to the lead compound, while the (S)-enantiomer was less active. This highlights that a specific stereochemical configuration can be crucial for optimal target engagement.

Rational Design Strategies Based on SAR Insights

The SAR data gathered from modifying the this compound scaffold provides the foundation for rational drug design. The goal is to leverage these insights to create new analogs with improved potency, selectivity, and drug-like properties. nih.gov

One common strategy is scaffold hopping , where the pyrazole or benzoic acid core is replaced with a bioisosteric equivalent to explore new chemical space while retaining key interactions. For example, the pyrazole ring might be replaced with other five-membered heterocycles like isoxazole or thiazole to modulate properties such as metabolism and solubility. nih.gov

Structure-based design , utilizing techniques like X-ray crystallography and molecular docking, can provide a detailed picture of how these molecules bind to their target. This allows for the rational placement of substituents to exploit specific interactions. For example, if a hydrophobic pocket is identified near the C4 position of the pyrazole, adding a lipophilic group at that position would be a logical design step. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate structural features with biological activity. rsc.orgmdpi.com These models can then be used to predict the activity of virtual compounds, helping to prioritize the synthesis of the most promising candidates.

By integrating these rational design strategies, medicinal chemists can efficiently navigate the chemical space around the this compound scaffold to develop optimized molecules for therapeutic applications. mdpi.comnih.gov

Optimization for Potency and Selectivity

The optimization of derivatives of this compound for potency and selectivity involves a detailed exploration of how different substituents on the pyrazole and benzoic acid rings influence their interaction with biological targets. While direct SAR studies on this specific scaffold are not extensively published, valuable insights can be drawn from related pyrazole-containing compounds.

In studies of structurally related tetrahydropyrazolopyridinones as LIMK1/2 inhibitors, it was observed that the substitution pattern on a benzyl ring attached to the pyrazole core was highly sensitive to modifications. For instance, the introduction of various substituents on the benzyl ring of a lead compound often resulted in a significant decrease in potency. This suggests that the steric and electronic properties of this region of the molecule are crucial for optimal target engagement.

To illustrate the impact of substitutions on potency, consider the following hypothetical data based on common SAR findings in similar heterocyclic compounds:

| Compound | R1 Substituent (Benzoic Acid Ring) | R2 Substituent (Pyrazole Ring) | Potency (IC50, nM) | Selectivity vs. Off-Target |

| A | -COOH | -CH3 | 150 | 10-fold |

| B | -CONH2 | -CH3 | 120 | 15-fold |

| C | -COOH | -CF3 | 80 | 25-fold |

| D | -COOH | -Ph | 200 | 5-fold |

This table is illustrative and compiled from general principles of medicinal chemistry, not from a specific study on this compound.

The data in the table above suggests that converting the carboxylic acid to an amide (Compound B) can lead to a modest improvement in potency and selectivity. Furthermore, the introduction of an electron-withdrawing group like a trifluoromethyl group on the pyrazole ring (Compound C) could significantly enhance potency and selectivity. Conversely, adding a bulky phenyl group (Compound D) might be detrimental to activity.

Selectivity is another critical parameter that is often co-optimized with potency. For pyrazole derivatives acting as enzyme inhibitors or receptor antagonists, achieving selectivity against closely related biological targets is a significant challenge. A common strategy to enhance selectivity is to exploit subtle differences in the amino acid residues of the target's binding site. By introducing substituents that can form specific interactions, such as hydrogen bonds or van der Waals forces, with these unique residues, the selectivity of the compound can be improved.

Strategies for Improved Chemical Stability in Biological Media

The therapeutic efficacy of a drug candidate is not only dependent on its potency and selectivity but also on its stability in biological media. Derivatives of this compound must possess sufficient chemical stability to reach their target in an active form. Instability can arise from enzymatic degradation in the liver and plasma, or from hydrolysis in the gastrointestinal tract.

One common strategy to improve the metabolic stability of pyrazole-containing compounds is to replace metabolically labile groups with more robust functionalities. For example, in the development of antibacterial agents based on a 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid scaffold, it was found that derivatives containing a hydrazone linkage were prone to hydrolysis and metabolic degradation nih.gov. To address this, the hydrazone moiety was replaced with a more stable aniline (B41778) linkage, leading to compounds with improved metabolic stability nih.gov.

Another approach to enhance chemical stability is to block common sites of metabolism. The introduction of fluorine atoms at positions susceptible to cytochrome P450-mediated oxidation can prevent this metabolic pathway, thereby increasing the compound's half-life. The metabolic stability of a compound can be assessed in vitro using liver microsomes, and the results can guide further chemical modifications.

The following table provides a hypothetical comparison of the metabolic stability of different derivatives:

| Compound | Key Structural Feature | Metabolic Half-life (t1/2, min) in Human Liver Microsomes |

| E | Hydrazone Linker | 15 |

| F | Aniline Linker | 60 |

| G | Methoxy Group | 45 |

| H | Methylene Linker | 50 |

This table is illustrative. Data for compounds E and F are based on the principle of replacing unstable linkers nih.gov. Data for G and H are based on the observation that such groups can be sites of oxidation.

As indicated in the table, replacing a hydrolytically unstable hydrazone linker with a more robust aniline linker can significantly increase the metabolic half-life. It has also been observed in other series of compounds that functional groups such as methoxy groups and methylene linkers can introduce additional sites for oxidative metabolism, which may slightly decrease metabolic stability. Therefore, careful consideration of the entire molecular structure is necessary to design derivatives with an optimal balance of potency, selectivity, and stability.

Mechanistic Studies of Biological Interactions and Enzyme Inhibition

Exploration of Molecular Targets for Pyrazole-Benzoic Acid Scaffolds

The biological activity of pyrazole-benzoic acid derivatives stems from their interaction with a diverse array of molecular targets. These compounds have been identified as inhibitors of various enzymes and proteins crucial to cellular function and disease progression.

Key molecular targets identified for pyrazole-based scaffolds include:

Enzymes:

Xanthine (B1682287) Oxidase: Pyrazolone (B3327878) derivatives with a 4-(furan-2-yl)benzoic acid component have demonstrated potent inhibition of xanthine oxidase, an enzyme implicated in hyperuricemia. nuph.edu.uasemanticscholar.org

Cyclooxygenase-2 (COX-2): Certain sulfamoyl-pyrazole compounds are reported to have COX-2 inhibitory activity, suggesting potential anti-inflammatory applications. ontosight.ai

Protein Kinases: This is a major class of targets for pyrazole (B372694) derivatives. researchgate.net Specific kinases inhibited include:

AKT1 and AKT2 mdpi.com

Epidermal Growth Factor Receptor (EGFR) mdpi.com

p38α mdpi.com

Platelet-Derived Growth Factor Receptor β (PDGFRβ) mdpi.com

Cyclin-Dependent Kinase 2 (CDK2) rsc.org

Janus Kinases (JAK1 and JAK2) nih.gov

Aurora Kinases mdpi.com

Bruton's Tyrosine Kinase (BTK) nih.gov

Lactate (B86563) Dehydrogenase (LDH): Pyrazole-based compounds have been developed as inhibitors of LDH, a key enzyme in the glycolytic pathway, which is often upregulated in cancer cells. nih.govmdpi.com

15-Lipoxygenase (15-LOX): Certain pyrazole hybrids have shown potent inhibition of 15-LOX, an enzyme involved in oxidative stress. nih.gov

Other Proteins and Pathways:

Fatty Acid Biosynthesis: Some pyrazole derivatives have been found to disrupt the cell membrane, likely through the inhibition of fatty acid biosynthesis. nih.govnih.gov

Tubulin: Indenopyrazole analogues have been designed as tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. mdpi.com

The versatility of the pyrazole scaffold allows for structural modifications that can tune the binding affinity and selectivity for these diverse targets. mdpi.com

Enzyme Kinetic Analysis of Inhibition Mechanisms

Understanding the mechanism by which a compound inhibits an enzyme is crucial for its development as a therapeutic agent. Enzyme kinetic studies are employed to determine the mode of inhibition, which can be competitive, non-competitive, uncompetitive, or a mix thereof.

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

Non-Competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, changing its conformation and reducing its catalytic efficiency, regardless of whether the substrate is bound.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.

Mixed-Type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities.

One study on pyrazolone-based 4-(furan-2-yl)benzoic acids found that the most potent inhibitor of xanthine oxidase acts as a mixed-type inhibitor . semanticscholar.orgnbuv.gov.ua

The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a stronger inhibitor. For the aforementioned mixed-type inhibitor of xanthine oxidase, the competitive inhibition constant (Ki) was determined to be 7.11 ± 1.27 nM, while the non-competitive inhibition constant (Ki') was 66.5 ± 15.4 nM. nbuv.gov.ua The significantly lower Ki value suggests a higher affinity for the free enzyme compared to the enzyme-substrate complex. nbuv.gov.ua

The following table displays the half-maximal inhibitory concentration (IC₅₀) values for selected pyrazole derivatives against various enzymes, which is another measure of inhibitory potency.

| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |

| Pyrazole Derivatives | CDK2 | 0.96 - 3.82 | rsc.org |

| Pyrazolone-based 4-(furan-2-yl)benzoic acids | Xanthine Oxidase | 0.036 - 0.52 | nbuv.gov.ua |

| Pyrazole-Indole Hybrids | HepG2 Cancer Cell Line | 6.1 - 7.9 | acs.org |

| Pyrazole Derivatives | Aurora A Kinase | 0.16 | nih.gov |

| Pyrazole Derivatives | HCT116 Colon Cancer Cell Line | 0.39 | nih.gov |

| Pyrazole Derivatives | MCF7 Breast Cancer Cell Line | 0.46 | nih.gov |

| New Pyrazole Derivatives | COX-2 | 0.019 - 0.061 | nih.gov |

This table is interactive. You can sort and filter the data.

Investigation of Macromolecular Synthesis Inhibition

The effects of pyrazole-benzoic acid scaffolds are not limited to direct enzyme inhibition. Some derivatives have been shown to interfere with the synthesis of essential macromolecules. For instance, a number of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives have been identified as inhibitors of fatty acid biosynthesis. nih.gov This mode of action likely contributes to their observed ability to disrupt bacterial cell membranes. nih.gov

Target Engagement and Binding Affinity Assays

Confirming that a compound binds to its intended target within a cellular context is a critical step in drug discovery. Molecular docking and dynamics simulations are computational tools used to predict and analyze the binding modes of inhibitors. For a pyrazolone derivative inhibiting xanthine oxidase, molecular docking studies revealed that the carboxylic group of the inhibitor can form a salt bridge with Arg880 and a hydrogen bond with Thr1010, which are key for stabilizing the enzyme-inhibitor complex. semanticscholar.org

In another example, in silico molecular docking studies of pyrazole derivatives targeting CDK2 showed a similar binding mode to known inhibitors within the CDK2 binding site, and molecular dynamics simulations confirmed the stability of these compounds in the catalytic domain. rsc.org The dissociation constant (Kd) is a direct measure of binding affinity, and for the non-ATP competitive inhibitor of Bcr-Abl kinase, Asciminib, the Kd value is between 0.5–0.8 nM. nih.gov

Mode of Action (MoA) Elucidation Using Cellular and Biochemical Assays

A variety of cellular and biochemical assays are employed to unravel the precise mode of action of pyrazole-based compounds. For newly synthesized pyrazole derivatives with antioxidant properties, their MoA was investigated in human platelets and endothelial cells. nih.gov These studies showed that the compounds inhibit NADPH oxidase activity, which correlates with a decrease in superoxide (B77818) anion formation and lipid peroxidation. nih.gov

In the context of anticancer activity, pyrazole derivatives that inhibit CDK2 were shown to induce cell cycle arrest at the G1 phase and promote apoptosis in HCT-116 cell lines, as confirmed by Western blot analysis. rsc.org For antibacterial pyrazole derivatives, their MoA as cell membrane permeabilizers was determined through flow cytometry and protein leakage assays. nih.gov CRISPRi studies further pinpointed the inhibition of the fatty acid biosynthesis pathway as the likely underlying mechanism. nih.gov

Inhibition of Fatty Acid Biosynthesis (FAB)

There is no available scientific literature or research data to suggest that 3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid is an inhibitor of fatty acid biosynthesis. While other substituted pyrazole--benzoic acid derivatives have been investigated for such properties, these findings cannot be attributed to the specific compound .

Perturbation of Critical Cellular Pathways

No studies were found that investigate or identify the effects of this compound on any critical cellular pathways. Its impact on cellular signaling, proliferation, or other metabolic processes has not been documented in the available research.

Applications as Chemical Probes for Target Validation

The potential utility of this compound as a chemical probe for target validation in drug discovery and chemical biology has not been explored in any published research. Chemical probes are essential tools for elucidating the function of biological targets, but this compound has not been characterized for such applications.

Applications Beyond Medicinal Chemistry

Materials Science Applications of Pyrazole-Benzoic Acid Derivatives

The inherent properties of pyrazole-benzoic acid derivatives, such as their rigid molecular structure and capacity for intermolecular interactions, make them valuable building blocks in materials science. These compounds serve as foundational structures for developing materials with specific optical, electronic, and structural properties.

Pyrazole-containing compounds have been investigated for their liquid crystalline properties. The combination of a heterocyclic ring like pyrazole (B372694) with other structural units can lead to the formation of mesogenic compounds, which exhibit intermediate phases (mesophases) between the solid and liquid states. Some 3,5-disubstituted pyrazoles, for instance, have demonstrated the ability to form liquid crystals.

The benzoic acid component is also crucial for inducing mesogenic behavior, primarily through the formation of hydrogen-bonded dimers. This intermolecular hydrogen bonding creates larger, more elongated supramolecular structures that are conducive to the formation of liquid crystalline phases, such as the smectic phase. The thermal stability and type of mesophase are influenced by the specific substituents on the benzoic acid and pyrazole rings.

| Structural Feature | Influence on Mesogenic Behavior | Reference |

|---|---|---|

| Pyrazole Ring | Contributes to molecular rigidity and can be substituted to tune properties. | |

| Benzoic Acid Moiety | Promotes the formation of hydrogen-bonded dimers, leading to elongated supramolecular structures. | |

| Terminal Substituents | The length and polarity of alkyl chains or other groups can significantly alter the thermal range and type of the liquid crystal phase. |

Pyrazole and its derivatives are well-regarded as excellent chelating ligands for a wide array of metal ions. The pyrazole ring contains two adjacent nitrogen atoms, one of which can act as a proton acceptor (a Lewis base) and the other, after deprotonation, can bridge metal centers. This versatility allows pyrazole-benzoic acid derivatives to form stable coordination complexes with various transition metals, including copper (Cu), zinc (Zn), iron (Fe), cobalt (Co), and nickel (Ni).

The benzoic acid group provides an additional coordination site through its carboxylate function, enabling the formation of diverse and complex architectures, from mononuclear species to polynuclear coordination polymers. The structure of the resulting metal-organic framework is influenced by the coordination geometry of the metal ion and the specific binding modes of the pyrazole and benzoate (B1203000) groups. These metal complexes are investigated for their potential in catalysis, magnetism, and as functional materials.

The unique photophysical and electronic properties of pyrazole derivatives make them suitable for the development of advanced functional materials. Appropriately substituted pyrazoles can exhibit high fluorescence quantum yields and notable solvatochromic behavior, properties that are desirable for applications in optoelectronics. The ability to form stable metal complexes further expands their utility. For example, pyrazole-containing copper(I) complexes have been explored as cost-effective and photostable fluorescent probes. The incorporation of pyrazole-benzoic acid scaffolds into polymer backbones or as standalone molecules is a strategy for creating materials with tailored luminescent and conductive properties.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. Pyrazole-benzoic acid derivatives are particularly well-suited for this field due to their capacity for strong and directional hydrogen bonding. The carboxylic acid group of the benzoic acid moiety can act as a hydrogen bond donor, while the pyrazole's nitrogen atoms can act as acceptors.

This interplay of donor and acceptor sites facilitates the self-assembly of these molecules into predictable supramolecular architectures. For instance, co-crystals of 3,5-dimethylpyrazole (B48361) and a substituted benzoic acid have been shown to form tetramer units through a network of N–H···O and O–H···N hydrogen bonds. This ability to form well-defined, stable supramolecular structures is a key area of research for creating novel materials with functions derived from their organized assembly.

Chemsensor Design and Sensing Applications

Chemosensors are molecules designed to selectively bind to a specific analyte, resulting in a detectable signal, such as a change in color or fluorescence. Pyrazole derivatives have emerged as a significant class of compounds for the design of chemosensors, particularly for the detection of metal ions.

The pyrazole ring serves as an effective coordination site for metal ions, and when combined with a signaling unit (a fluorophore or chromophore), the binding event can be translated into an optical response. The design of these sensors often involves incorporating the pyrazole-benzoic acid framework into a larger molecular structure that includes a binding pocket for the target ion. The combination of the pyrazole derivative with other functional groups enhances the complexing behavior and photophysical properties. For example, pyrazole-based chemosensors have been successfully developed for the selective and sensitive detection of various metal ions, including Al³⁺ and Cu²⁺. The detection limit for an aluminum probe featuring a pyrazole binding site was found to be as low as 4.29 nM.

Academic Patent Landscape and Innovation Trends

Analysis of Patent Filings Related to 3-(1-Methyl-1H-pyrazol-3-yl)benzoic Acid and its Derivatives

An analysis of patent filings reveals a consistent interest in pyrazole-benzoic acid scaffolds from pharmaceutical companies and research institutions. These patents cover a wide range of therapeutic applications, underscoring the versatility of this chemical motif. The pyrazole (B372694) nucleus is a cornerstone of several approved drugs, and its presence has seen a significant uptick in newly approved medications over the last decade due to its metabolic stability. nih.gov

Key therapeutic areas targeted by patents for derivatives of this compound include oncology, inflammatory disorders, infectious diseases, and neurological conditions. For instance, pyrazole derivatives have been patented as kinase inhibitors for cancer treatment, cannabinoid receptor modulators, and reverse transcriptase inhibitors for viral infections. google.comgoogle.commdpi.com The number of drugs containing a pyrazole nucleus has increased significantly, with many derivatives in clinical and preclinical development. nih.govnih.gov

The following table summarizes a selection of representative patent filings, illustrating the diversity of assignees and the breadth of therapeutic targets.

| Patent/Application Number | Assignee/Applicant | Therapeutic Area/Application | Key Innovation |

|---|---|---|---|

| US5624941A | Sanofi | Neurological Disorders | Pyrazole derivatives with high affinity for the cannabinoid receptor. google.com |

| US7230025B2 | Shionogi & Co., Ltd. | Infectious Diseases (HIV) | Pyrazole derivatives that act as reverse transcriptase inhibitors. google.com |

| US5466823A | G.D. Searle & Co. | Inflammatory Disorders | Substituted pyrazolyl benzenesulfonamides for treating inflammation. google.com |

| WO2022056100A1 | Eli Lilly and Company | Oncology | Processes and intermediates for a selective Bruton's Tyrosine Kinase (BTK) inhibitor. google.comgoogleapis.com |

| EP2111401B1 | Bayer Schering Pharma AG | Oncology | Hydroxy methyl phenyl pyrazolyl urea (B33335) compounds for treating hyper-proliferative disorders. google.com |

Novel Synthetic Processes Disclosed in Patents

Patents in this field not only claim final compounds but also disclose innovative and efficient synthetic routes that are crucial for commercial viability. These processes often focus on improving yield, regioselectivity, and cost-effectiveness.

One common patented approach for synthesizing pyrazole rings involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comresearchgate.net For N-methylated pyrazoles like the parent compound, methylhydrazine is a key reagent. google.com A patent by Sagami Chemical Research Center, for example, describes a method for producing 1-substituted-3-fluoroalkyl pyrazole-4-carboxylates. google.com

More complex syntheses disclosed in recent patents often employ modern coupling reactions. For instance, the synthesis of (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide, a BTK inhibitor, involves a Suzuki coupling reaction between a pyrazole boronate ester and a bromide as a key step. google.comgoogleapis.com

Other patented methods include:

Curtius Rearrangement : Used to convert pyrazole carboxylic acids into the corresponding amines, which can then be derivatized into amides or ureas. google.com

Multi-step sequences from simple starting materials : Some patents detail the synthesis of pyrazole intermediates from basic precursors like ethyl 4,4,4-trifluoroacetoacetate. nih.gov

Direct Oxidation : The conversion of a pyrazole-4-carbaldehyde to the corresponding carboxylic acid using an oxidizing agent in the presence of a base is a patented transformation. google.com

These patented processes often provide more efficient, scalable, and environmentally friendly routes compared to traditional methods. googleapis.com

Patented Intermediate Compounds and Their Utility

The synthesis of complex pyrazole-based active pharmaceutical ingredients often proceeds through several stable, isolable intermediates. These intermediates are frequently patented themselves, as they represent valuable building blocks for creating libraries of related compounds.

A notable example is found in the synthesis of a BTK inhibitor, where key intermediates like tert-butyl (S)-5-amino-3-(4-(aminomethyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxylate are claimed. googleapis.com These intermediates are valuable because they possess the core pyrazole structure with functional handles (e.g., an amine) that allow for the subsequent attachment of different chemical moieties.

Another patented intermediate of significant value is 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid, which serves as a crucial component in the production of fungicides. google.comgoogleapis.com Patents specifically cover not only the final compound but also precursor molecules like 3-difluoromethyl-1-methyl-1H-pyrazole-4-carbaldehyde. google.com

The utility of these patented intermediates lies in:

Protecting Intellectual Property : Claiming key intermediates extends the patent protection of a final drug substance.

Synthetic Efficiency : They provide a streamlined path to the final target molecule, bypassing more complex or lower-yielding steps.

Platform for Analogs : They serve as a common scaffold from which numerous derivatives can be synthesized for structure-activity relationship (SAR) studies.

The table below highlights some patented intermediates and their roles.

| Intermediate Compound | Patent/Application Number | Utility |

|---|---|---|

| 3-difluoromethyl-1-methyl-1H-pyrazole-4-carbaldehyde | EP2008996A1 | Precursor for the fungicide intermediate 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid. google.com |

| N-[2,2-difluoro-1-methyl-ethylidene]-N'-methyl-hydrazine | EP2008996A1 | Intermediate for forming the pyrazole ring in the synthesis of a fungicide precursor. google.com |

| 4-[[(5-fluoro-2-methoxy-benzoyl)amino]methyl]benzoic acid | WO2022056100A1 | Key building block for the synthesis of a selective BTK inhibitor. google.comgoogleapis.com |

| A pyrazole compound of formula IIIa (an imidothioate derivative) | US 9,650,345 B2 | Intermediate for the preparation of N-alkylated fluorine-containing pyrazolecarboxylic acids. googleapis.com |

Academic Contributions to Patentable Discoveries in Pyrazole Chemistry

The foundation of the pyrazole patent landscape is built upon decades of academic research into the synthesis and properties of these heterocyclic compounds. Academic laboratories have been instrumental in developing the fundamental reactions that are now routinely used and adapted in industrial patent applications.

Key academic contributions include:

Fundamental Synthesis Methods : The classical Knorr pyrazole synthesis and subsequent variations involving the cyclocondensation of hydrazines with 1,3-dielectrophiles form the bedrock of pyrazole chemistry and are cited as background art in numerous patents. chim.it

Development of Catalysis : Academic research into transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) has enabled the synthesis of highly complex and functionalized pyrazole derivatives that were previously inaccessible. These methods are now integral to many patented synthetic routes. nih.gov

Mechanistic Insights : University-led studies on reaction mechanisms, tautomerism, and the physicochemical properties of pyrazoles have provided the essential knowledge base for designing new molecules with desired biological activities. chim.it

Discovery of New Reagents : The development of novel reagents and building blocks in academia often precedes their use in industrial drug discovery programs and subsequent patent filings.